2-Methoxy-3-methyl-5-nitropyridine
Overview
Description
2-Methoxy-3-methyl-5-nitropyridine is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 168.15 .
Synthesis Analysis
The synthesis of 2-Methoxy-3-methyl-5-nitropyridine involves the use of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester as a starting material . The specific operations include adding cold aqueous 20% sulfuric acid to the ester and heating the mixture to 100°C for 2 hours .Molecular Structure Analysis
The InChI code for 2-Methoxy-3-methyl-5-nitropyridine is1S/C7H8N2O3/c1-5-3-6 (9 (10)11)4-8-7 (5)12-2/h3-4H,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2-Methoxy-3-methyl-5-nitropyridine is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
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Pharmaceutical Intermediate
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Synthesis of Pyrrolopyridones
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Synthesis and Reactions of Nitropyridines
- Nitropyridines, including 2-Methoxy-3-methyl-5-nitropyridine, can be synthesized from pyridine and substituted pyridines by reaction with N2O5 in an organic solvent . The nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Safety And Hazards
2-Methoxy-3-methyl-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers The relevant papers retrieved provide additional information on the synthesis, reactions, and properties of 2-Methoxy-3-methyl-5-nitropyridine .
properties
IUPAC Name |
2-methoxy-3-methyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)4-8-7(5)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDKXDCXKNQWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654559 | |
Record name | 2-Methoxy-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methyl-5-nitropyridine | |
CAS RN |
89694-10-0 | |
Record name | 2-Methoxy-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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